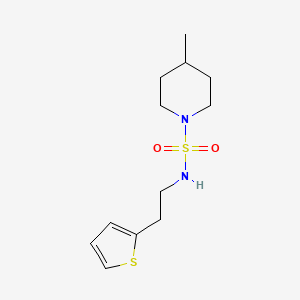
N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide, also known as NTNC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. In particular, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the activity of certain enzymes and receptors involved in cell signaling, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have a range of biochemical and physiological effects in various studies. For example, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and to reduce the levels of certain inflammatory markers in animal models of inflammation. Additionally, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to modulate the activity of certain neurotransmitter systems in the brain, which may contribute to its effects on neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have low toxicity in animal studies, which makes it a potentially safe compound for use in research. However, one limitation of using N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide and its effects on various cellular signaling pathways. Finally, there is potential for the development of new materials based on the unique properties of N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide, which may have applications in various fields.
Synthesemethoden
The synthesis of N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves the reaction of N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with thionyl chloride, followed by the reaction with methylamine. The resulting product is N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been studied for its potential use in various scientific fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been explored as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In materials science, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been investigated for its potential use in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-12(14)11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXOMMJEVFHDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)


![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)





![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)


